Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
Overview
Description
Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug development due to its triazole moiety, which is known for its pharmacological activities.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
- Ethanone, 1-(4-bromophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
- Ethanone, 1-(4-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
Uniqueness
The uniqueness of Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and bioavailability of compounds, making this compound potentially more effective in its applications.
Biological Activity
Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 328.4 g/mol. It features a triazole moiety known for enhancing pharmacological properties, including anticancer and antimicrobial activities .
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-fluorophenyl)ethanone with a suitable thio derivative of 1,2,4-triazole. The method often includes stirring the reactants in an appropriate solvent at controlled temperatures to yield the desired product in good purity .
1. Antioxidant Activity
Research indicates that derivatives containing the triazole moiety exhibit significant antioxidant properties. The DPPH radical scavenging assay revealed that this compound demonstrates antioxidant activity superior to that of ascorbic acid, with a scavenging effect noted to be 1.13 times higher . This property is crucial for potential applications in preventing oxidative stress-related diseases.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it showed substantial cytotoxicity against human glioblastoma U-87 cells and triple-negative breast cancer MDA-MB-231 cells. The IC50 values indicated a stronger inhibitory effect on U-87 cells compared to MDA-MB-231 cells . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
3. Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with thio linkages displayed enhanced antimicrobial properties compared to other structural variants .
Research Findings and Case Studies
A study conducted on a series of triazole derivatives highlighted the relationship between structural modifications and biological activity. For instance, replacing substituents on the triazole ring significantly influenced both antioxidant and anticancer activities .
Table: Summary of Biological Activities
Biological Activity | Test Model | Result |
---|---|---|
Antioxidant | DPPH assay | 1.13 times higher than ascorbic acid |
Anticancer | U-87 Cells | Significant cytotoxicity (IC50 < 10 µM) |
MDA-MB-231 Cells | Moderate cytotoxicity (IC50 ~ 30 µM) | |
Antimicrobial | Various strains | Effective against Gram-positive and Gram-negative bacteria |
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-21-16(13-5-3-2-4-6-13)19-20-17(21)23-11-15(22)12-7-9-14(18)10-8-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSGBHLXHQNDKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142332 | |
Record name | 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299922-25-1 | |
Record name | 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299922-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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